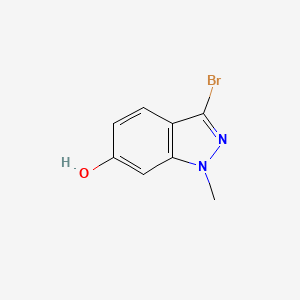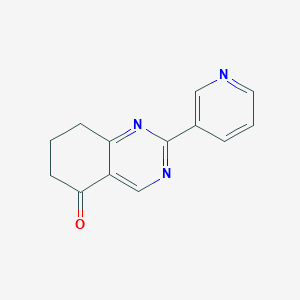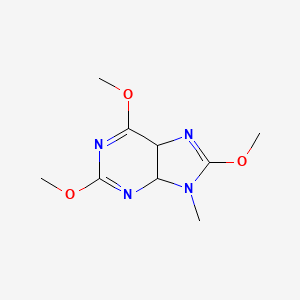
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine est un composé organique appartenant à la classe des dérivés de l'indène. Il présente un atome de brome attaché à la 6e position du cycle indène et un groupe méthanamine à la 1ère position.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine implique généralement plusieurs étapes. Une méthode courante commence par la bromation du 2,3-dihydro-1H-indène pour introduire l'atome de brome à la 6e position.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Amidation et hydrolyse : Ces réactions sont utilisées dans le processus de synthèse pour introduire le groupe méthanamine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Pour les réactions de substitution.
Agents oxydants : Tels que le permanganate de potassium pour les réactions d'oxydation.
Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction.
Acides et bases : Pour les réactions d'hydrolyse et d'amidation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés de l'indène substitués, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.
Applications de la recherche scientifique
(6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine présente plusieurs applications de recherche scientifique :
Synthèse organique : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Le composé est étudié pour ses propriétés pharmacologiques potentielles et comme élément constitutif du développement de médicaments.
Science des matériaux :
Mécanisme d'action
Le mécanisme d'action de (6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine n'est pas bien documenté. Ses effets sont probablement médiés par des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, en fonction de son application. Les voies exactes impliquées nécessiteraient des recherches supplémentaires pour être élucidées .
Applications De Recherche Scientifique
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science:
Mécanisme D'action
The mechanism of action of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The exact pathways involved would require further research to elucidate .
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Dihydro-1H-indène : Le composé parent sans les groupes brome et méthanamine.
6-Bromo-2,3-dihydro-1H-indène : Structure similaire mais dépourvue du groupe méthanamine.
(6-Bromo-2,3-dihydro-1H-indén-1-yl)amine : Similaire mais avec un groupe amine au lieu de méthanamine.
Unicité
L'unicité de (6-Bromo-2,3-dihydro-1H-indén-1-yl)méthanamine réside dans son schéma de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes. Cela la rend précieuse pour des applications synthétiques spécifiques et des utilisations pharmacologiques potentielles.
Propriétés
Formule moléculaire |
C10H12BrN |
|---|---|
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2 |
Clé InChI |
FRZFLPHVIGEFPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CN)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)








![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11879274.png)
